molecular formula C19H17N3O5S2 B2998884 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877650-53-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2998884
CAS No.: 877650-53-8
M. Wt: 431.48
InChI Key: XSUIUBOZYNWMKG-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The chemical structure of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate suggests its involvement in complex synthetic routes and chemical reactions. Studies like those by Subbotina et al. (2005) have explored thermal transformation pathways of related thiadiazole compounds, revealing mechanisms such as the Dimroth-type rearrangement. This rearrangement involves the thermal opening of the pyrane ring, followed by isomerization and recyclization processes that could be applicable to the synthesis and reactivity studies of similar compounds (Subbotina et al., 2005).

Coordination Chemistry and Metal Complex Formation

Research into coordination complexes, as demonstrated by Chkirate et al. (2019), involves constructing complexes from pyrazole-acetamide derivatives, which share structural similarities with the query compound. These studies underscore the compound's potential in forming coordination complexes with metals, thereby exploring its utility in inorganic chemistry and potential applications in catalysis and material science (Chkirate et al., 2019).

Antioxidant Properties

The exploration of antioxidant activity in coordination complexes related to the compound , such as those studied by Chkirate et al. (2019), suggests potential research applications in evaluating its antioxidant properties. This could be instrumental in studying oxidative stress-related diseases and the development of novel antioxidants (Chkirate et al., 2019).

Heterocyclic Chemistry and New Molecule Synthesis

The synthesis and assessment of heterocyclic compounds incorporating thiadiazole moieties, as investigated by Fadda et al. (2017), provide insights into the compound's role in generating new molecules with potential applications in medicinal chemistry, agriculture, and material science (Fadda et al., 2017).

Glutaminase Inhibition for Cancer Research

The design and synthesis of compounds like BPTES analogs for glutaminase inhibition, as Shukla et al. (2012) explored, highlight the potential application of the compound in cancer research, specifically targeting metabolic pathways for therapeutic interventions (Shukla et al., 2012).

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-10-4-5-13(6-11(10)2)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIUBOZYNWMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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